molecular formula C20H30N2O2 B1440185 Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 336191-16-3

Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B1440185
CAS No.: 336191-16-3
M. Wt: 330.5 g/mol
InChI Key: XXPJRAVPVRZQPZ-UHFFFAOYSA-N
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Description

Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C20H30N2O2 and a molecular weight of 330.46 g/mol This compound is part of the diazaspirodecane family, which is known for its unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves the reaction of 2,8-diazaspirodecane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert conditions to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its benzyl group, which can enhance its interactions with biological targets and expand its range of applications.

Biological Activity

Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate (CAS Number: 336191-16-3) is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and modulator. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C20H30N2O2C_{20}H_{30}N_{2}O_{2}, with a molecular weight of approximately 330.47 g/mol. Its structure features a spiro junction that contributes to its rigidity and stability, enhancing its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₈H₃₀N₂O₂
Molecular Weight330.47 g/mol
CAS Number336191-16-3
MDL NumberMFCD12400945
Hazard ClassificationIrritant

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Preliminary studies suggest that it can effectively bind to enzyme active sites, blocking substrate access and thereby modulating enzymatic activity. This binding capability is attributed to the compound's rigid structure, which allows for precise interactions with molecular targets .

Case Study: Enzyme Interaction
In a study examining the interaction of this compound with specific enzymes, it was found that concentrations as low as 10 µM resulted in over 50% inhibition of enzymatic activity in vitro. This suggests a promising potential for developing therapeutic agents targeting enzyme-related diseases .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of related diazaspiro compounds. A comparative analysis revealed that structural modifications in diazaspiro derivatives can significantly affect their anticonvulsant activity. This compound has shown promise in preliminary assays, indicating a potential role in managing seizure disorders .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized by comparing it with similar compounds.

Compound NameKey FeaturesBiological Activity
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylateLacks benzyl groupLower enzyme inhibition compared to tert-butyl 8-benzyl
Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylateContains different dioxo groupsEnhanced biological activity due to different binding properties
Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylateUnique spirocyclic structurePotential enzyme inhibitor with significant binding affinity

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves specific interactions at the molecular level. The rigid spirocyclic structure facilitates strong π-π stacking interactions with aromatic residues in enzyme active sites, enhancing binding affinity and specificity .

Properties

IUPAC Name

tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-14-11-20(16-22)9-12-21(13-10-20)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPJRAVPVRZQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670595
Record name tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336191-16-3
Record name 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336191-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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